molecular formula C8H2Cl2F6 B6327748 1,2-Dichloro-3,5-bis(trifluoromethyl)benzene CAS No. 327-73-1

1,2-Dichloro-3,5-bis(trifluoromethyl)benzene

Cat. No.: B6327748
CAS No.: 327-73-1
M. Wt: 282.99 g/mol
InChI Key: WOJYEKJTYRKRLR-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,5-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3,5-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,3-bis(trifluoromethyl)benzene, followed by selective substitution reactions to introduce the chlorine atoms at the desired positions. The reaction typically requires the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The trifluoromethyl groups can influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens are used under controlled conditions to achieve selective substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include substituted derivatives of this compound, such as amines, ethers, and halogenated compounds. These derivatives can have diverse applications in various fields.

Scientific Research Applications

1,2-Dichloro-3,5-bis(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-(trifluoromethyl)benzene
  • 1,3-Dichloro-5-(trifluoromethyl)benzene
  • 1,4-Dichloro-2-(trifluoromethyl)benzene

Uniqueness

1,2-Dichloro-3,5-bis(trifluoromethyl)benzene is unique due to the specific positioning of its chlorine and trifluoromethyl groups. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,2-dichloro-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F6/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14,15)16/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJYEKJTYRKRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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